2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830090
InChI: InChI=1S/C8H6F3N3OS/c1-3-2-14-4(6(12)15)5(8(9,10)11)13-7(14)16-3/h2H,1H3,(H2,12,15)
SMILES:
Molecular Formula: C8H6F3N3OS
Molecular Weight: 249.22 g/mol

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide

CAS No.:

Cat. No.: VC15830090

Molecular Formula: C8H6F3N3OS

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide -

Specification

Molecular Formula C8H6F3N3OS
Molecular Weight 249.22 g/mol
IUPAC Name 2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide
Standard InChI InChI=1S/C8H6F3N3OS/c1-3-2-14-4(6(12)15)5(8(9,10)11)13-7(14)16-3/h2H,1H3,(H2,12,15)
Standard InChI Key RYUQYJIQMLRONA-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide features a fused imidazo[2,1-b]thiazole bicyclic system substituted at positions 2, 5, and 6 (Figure 1). The core structure consists of:

  • Imidazole ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms fused to the imidazole moiety.

  • Substituents:

    • 2-Methyl group: Enhances hydrophobic interactions and metabolic stability.

    • 6-Trifluoromethyl group: Introduces strong electron-withdrawing effects and improves membrane permeability.

    • 5-Carboxamide: Provides hydrogen-bonding capacity for target engagement .

Table 1: Physicochemical Properties of 2-Methyl-6-(Trifluoromethyl)Imidazo[2,1-b]Thiazole-5-Carboxamide

PropertyValue
Molecular FormulaC₈H₆F₃N₃OS
Molecular Weight249.22 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2 (amide NH, thiazole NH)
Hydrogen Bond Acceptors5 (amide O, thiazole N, imidazole N, S, F₃)
Rotatable Bonds1 (amide bond)
Topological Polar Surface Area86.4 Ų

Data derived from experimental and computational analyses .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide can be approached through two primary routes:

Route A: Cyclocondensation of 2-Aminothiazoles

  • Cyclization with Halo Ketones:
    Treatment with α-haloketones (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) induces cyclization to form the imidazothiazole core .

  • Carboxamide Installation:
    Hydrolysis of ester intermediates followed by amide coupling introduces the carboxamide group .

Route B: Hantzsch-Type Reactions

  • Aldehyde Preparation:
    Vilsmeier-Haack formylation of preformed imidazothiazoles generates 5-carboxaldehyde intermediates .

  • Condensation with Amines:
    Reaction with methylamine derivatives under dehydrating conditions forms the target carboxamide .

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity: Ensuring proper orientation during cyclization (e.g., avoiding 4-carboxamide regioisomers).

  • CF₃ Group Stability: Preventing defluorination under acidic or basic conditions.

  • Yield Improvements: Reported yields for analogous compounds range from 39.5% to 84%, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .

Pharmacological Profile

Table 2: Antiproliferative Activity of Imidazothiazole Carboxamides

CompoundCancer Cell Line (IC₅₀, μM)Mechanism
ITA-27 MCF-7: 0.0625QcrB inhibition (electron transport chain)
Noscapinoid 7a MIAPaCa-2: 1.2Tubulin polymerization inhibition
Analog 18 HeLa: 0.89CFTR channel modulation

Mechanistic studies suggest:

  • G₂/M Cell Cycle Arrest: Up to 76.94% arrest in pancreatic cancer cells via tubulin destabilization .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in leukemia models .

  • Metastasis Suppression: MMP-9 downregulation inhibits invasion in triple-negative breast cancer .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

  • Trifluoromethyl Position:

    • 6-CF₃ enhances potency over 4-CF₃ analogs (e.g., 10-fold lower IC₅₀ in MCF-7 cells) .

  • Carboxamide Variants:

    • Methylamide > ethylamide > benzylamide in solubility-to-potency balance .

  • Thiazole Modifications:

    • 2-Methyl improves metabolic stability (t₁/₂ = 4.7 h vs. 1.2 h for unsubstituted analogs) .

Pharmacokinetic Considerations

Predicted ADME properties (SwissADME):

  • Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s (moderate).

  • Distribution: Volume of Distribution = 1.2 L/kg (tissue-penetrant).

  • Metabolism: CYP3A4-mediated oxidation of thiazole ring (major pathway).

  • Excretion: Renal clearance = 0.8 mL/min/kg (60% unchanged) .

Future Directions

  • Target Deconvolution: Identification of primary molecular targets beyond QcrB and tubulin.

  • Prodrug Development: Phosphate esters to enhance aqueous solubility (logP = 2.1 → 0.7).

  • Combination Therapies: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator